3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c1-24-16-11-10-15(12-6-2-3-7-13(12)16)22-20(23)19-18(21)14-8-4-5-9-17(14)25-19/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSXJWADXSONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Core Construction
The 1-benzothiophene scaffold is typically synthesized via cyclization of cinnamic acid derivatives. A reported method involves treating cinnamic acid with thionyl chloride (SOCl₂) in DMF and pyridine to form 1-benzothiophene-2-carbonyl chloride. This intermediate serves as the foundation for subsequent chlorination and amidation. Alternative routes employ Friedel-Crafts acylation of thiophenol derivatives, though these methods face challenges in controlling regiochemistry.
Chlorination at the 3-Position
Introducing the chloro substituent at the 3-position of the benzothiophene ring requires careful reagent selection. N-Chlorosuccinimide (NCS) in acetic acid at 60°C achieves 85–90% chlorination efficiency, while gaseous chlorine (Cl₂) under UV light offers faster kinetics but risks over-chlorination. Recent advances utilize catalytic iron(III) chloride (FeCl₃) with NCS to enhance selectivity, reducing byproduct formation to <5%.
Table 1: Chlorination Reagents and Yields
| Reagent System | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| NCS/Acetic Acid | 60 | 85–90 | 5–8 |
| Cl₂/UV Light | 25 | 78–82 | 12–15 |
| NCS/FeCl₃/Dichloroethane | 40 | 92–94 | 3–4 |
Amidation and Naphthalene Coupling Strategies
Carboxamide Formation
The amidation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methoxy-1-naphthylamine proceeds via nucleophilic acyl substitution. In DMF with KOH, the reaction achieves 75–80% yield within 6 hours at 50°C. Steric hindrance from the methoxynaphthalene group necessitates prolonged reaction times (12–16 hours) for complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.
Palladium-Catalyzed Cross-Coupling
For modular derivatization, palladium-catalyzed couplings enable direct attachment of the 4-methoxynaphthalene group. Suzuki-Miyaura reactions using Pd(PPh₃)₄ with potassium carbonate (K₂CO₃) in toluene/ethanol (3:1) at 80°C achieve 65–70% yield. Buchwald-Hartwig amination offers an alternative pathway, employing Pd₂(dba)₃ with Xantphos ligand and cesium carbonate (Cs₂CO₃) in toluene at 100°C, though yields remain lower (55–60%) due to competing side reactions.
Table 2: Cross-Coupling Conditions and Outcomes
| Method | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 65–70 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 55–60 |
Optimization and Purification Techniques
Solvent and Temperature Effects
Reaction yields correlate strongly with solvent polarity. Polar aprotic solvents like DMF enhance amidation rates by stabilizing ionic intermediates, while toluene minimizes undesired side reactions in cross-couplings. Elevated temperatures (80–100°C) accelerate kinetics but risk decomposition of the methoxynaphthalene moiety, necessitating precise thermal control.
Crystallization and Chromatography
Final purification employs gradient recrystallization from methanol/water mixtures (9:1), yielding needle-like crystals with >99% purity by HPLC. For intermediates, flash chromatography on silica gel with hexane/ethyl acetate (4:1) effectively separates regioisomers. Preparative HPLC with chiral columns resolves enantiomeric impurities, though this step remains cost-prohibitive for industrial-scale synthesis.
Mechanistic Insights and Kinetic Studies
Chlorination Mechanism
Density functional theory (DFT) calculations indicate that chlorination proceeds via electrophilic aromatic substitution (EAS), with FeCl₃ stabilizing the transition state through π-complexation. The 3-position’s electron density, reduced by the adjacent carbonyl group, facilitates selective attack by Cl⁺.
Cross-Coupling Pathways
In Suzuki-Miyaura reactions, oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the naphthaleneboronic acid. Reductive elimination yields the coupled product, with rate-limiting steps dependent on boronic acid concentration.
Industrial-Scale Challenges and Solutions
Batch vs. Continuous Flow Systems
Traditional batch reactors face heat transfer limitations during exothermic amidation steps. Continuous flow systems with microchannel reactors mitigate this issue, achieving 95% conversion in 30 minutes versus 6 hours in batch.
Cost-Effective Catalyst Recycling
Immobilized Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enable five reuse cycles without significant activity loss, reducing metal costs by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 3-chloro substituent on the benzothiophene core undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is critical for generating analogs with modified bioactivity.
Example Reaction :
3-Chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide + Piperidine → 3-Piperidinyl-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide .
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization.
| Conditions | Products | Mechanistic Insights |
|---|---|---|
| Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) | Benzothiophene-2-carboxylic acid + 4-methoxy-1-naphthylamine | Protonation of the amide oxygen facilitates nucleophilic attack by water. |
| Basic (NaOH, KOH) | Same as above | Hydroxide ion deprotonates the amide nitrogen, promoting cleavage. |
Thermodynamics : Hydrolysis rates are pH-dependent, with optimal yields observed at pH 2–3 (acidic) or pH 12–13 (basic).
Oxidation of the Benzothiophene Core
The sulfur atom in the benzothiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Products | Selectivity Notes |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | Benzothiophene sulfoxide | Mild conditions favor mono-oxidation. |
| m-CPBA (meta-chloroperbenzoic acid) | Benzothiophene sulfone | Stoichiometric m-CPBA ensures complete oxidation to the sulfone. |
Experimental Data :
-
Sulfoxide formation occurs at 0°C within 2 hours (yield: 75–85%).
-
Sulfone formation requires 12–24 hours at room temperature (yield: 90–95%).
Electrophilic Aromatic Substitution (EAS) on the Methoxynaphthalene Ring
The 4-methoxynaphthalen-1-yl group directs electrophiles to the activated ortho and para positions due to its electron-donating methoxy group.
| Electrophile | Position | Products |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to OMe | Nitro-substituted derivative |
| SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Ortho to OMe | Sulfonated derivative |
Kinetics : Nitration proceeds faster than sulfonation due to the steric hindrance imposed by the methoxy group .
Demethylation of the Methoxy Group
The methoxy group on the naphthalene ring can be cleaved under strongly acidic or reductive conditions.
Synthetic Utility : Demethylation with BBr<sub>3</sub> achieves >90% conversion in 6 hours at −78°C .
Photochemical Reactions
The conjugated aromatic system participates in [2+2] cycloaddition under UV light.
| Conditions | Products | Mechanism |
|---|---|---|
| UV-A (365 nm), acetone | Dimerized cycloadduct | Excitation of the benzothiophene π-system facilitates intermolecular coupling. |
Limitations : Low regioselectivity and competing side reactions limit synthetic utility.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide may act as inhibitors of the Mcl-1 protein, a member of the Bcl-2 family involved in apoptosis regulation. The overexpression of Mcl-1 is linked to cancer progression and resistance to therapies. In a study, a related compound was shown to bind selectively to the BH3 binding groove of Mcl-1, leading to enhanced cell death in cancer models through Bak/Bax-dependent mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Protein | Binding Affinity (K_i) | Mechanism |
|---|---|---|---|
| Compound 21 | Mcl-1 | 180 nM | Disrupts Mcl-1/Noxa interaction |
| This compound | Mcl-1 (predicted) | TBD | TBD |
1.2 Antimicrobial Properties
The compound has potential antimicrobial activities, as indicated by studies on structurally similar compounds. For instance, derivatives exhibiting favorable antimicrobial effects against various bacteria and fungi have been reported. These compounds were screened for minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC), demonstrating significant activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Structurally Similar Compounds
| Compound | Target Organisms | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 | Bactericidal |
| Compound B | Escherichia coli | 12.5 | Bactericidal |
| This compound | TBD | TBD | TBD |
Material Science Applications
2.1 Synthesis of Polymers and Dyes
This compound can be utilized in the synthesis of specialized polymers and dyes due to its unique chemical structure. The compound's ability to participate in electrophilic aromatic substitution reactions makes it suitable for creating functional materials used in coatings, plastics, and other applications .
Table 3: Material Applications of Related Compounds
| Application Type | Compound Used | Properties |
|---|---|---|
| Polymer Synthesis | Various benzothiophenes | Enhanced thermal stability |
| Dye Production | Naphthalene derivatives | Bright color yield |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can significantly impact biological activity and selectivity towards target proteins.
Table 4: SAR Insights from Related Studies
| Modification Type | Effect on Activity |
|---|---|
| Chlorine Substitution at Para Position | Increased binding affinity to target proteins |
| Methoxy Group Addition at Naphthalene Ring | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Findings
Role of Substituents in Biological Activity: The 4-methoxynaphthalen-1-yl group in the target compound likely enhances hydrophobic interactions with target proteins compared to simpler aryl groups (e.g., 4-methylphenyl in ). This bulky aromatic system may improve binding affinity to receptors like SMO, similar to SAG’s cyclohexyl and pyridinyl groups . Thiourea derivatives (TPB): The carbonothioyl group in TPB facilitates hydrogen bonding with viral RdRp residues (e.g., aspartic acid), enabling potent ZIKV inhibition . The target compound lacks this moiety, suggesting divergent therapeutic applications.
Synthetic Strategies: Carboxamide derivatives are typically synthesized via coupling reactions between benzothiophene-2-carboxylic acid and amines. For example, SAG derivatives use trans-4-(methylamino)cyclohexylamine , while antimicrobial analogs employ arylhydrazines . The target compound’s synthesis would likely involve 4-methoxynaphthalen-1-amine and 3-chloro-1-benzothiophene-2-carboxylic acid under similar conditions.
Crystallographic and Conformational Insights :
- Amide resonance and hydrogen-bonding patterns (e.g., N–H···O interactions in ) stabilize carboxamide structures. The target compound’s methoxynaphthyl group may induce steric effects, altering crystal packing compared to simpler analogs like 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide .
Pharmacological Potential: SAG derivatives demonstrate Hedgehog pathway activation via SMO agonism , while TPB targets viral polymerases . The target compound’s methoxynaphthyl group could position it for anticancer or anti-inflammatory applications, leveraging enhanced membrane permeability and protein binding.
Biological Activity
3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14ClNO2S, with a molecular weight of 357.84 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, including anticancer effects.
Research indicates that this compound acts as an inhibitor of Mcl-1, an antiapoptotic protein associated with cancer cell survival. The binding affinity of the compound to Mcl-1 was characterized using various biochemical assays, revealing a significant interaction that disrupts the protein's function and promotes apoptosis in cancer cells .
In Vitro Studies
In studies assessing the compound's cytotoxic effects, various cancer cell lines were treated with different concentrations of this compound. The findings demonstrated:
- Cell Viability : A dose-dependent decrease in cell viability was observed across multiple cancer lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Apoptosis Induction : The compound significantly induced apoptosis, confirmed through flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3 and PARP .
Comparative Analysis
A comparative analysis of similar compounds has been conducted to understand the structure-activity relationships better. For instance, modifications to the benzothiophene structure have shown varying degrees of potency against different cancer types.
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 5.0 | Mcl-1 inhibitor |
| Compound B7 | Structure | 4.0 | Apoptosis promoter |
| Compound 4i | Structure | 6.0 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Lung Cancer Cells : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of lung cancer.
- Combination Therapy : In combination with standard chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting a synergistic effect that may overcome drug resistance commonly observed in cancer therapies.
Q & A
Basic Research Questions
Q. What is the synthetic procedure for 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide, and how is reaction completion monitored?
- Methodology : The compound is synthesized via refluxing a mixture of the precursor (e.g., 3-chloro-1-benzothiophene-2-carboxylic acid derivative) with 4-methoxynaphthalen-1-amine in dimethylformamide (DMF) for 15 hours. Reaction progress is monitored using thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, precipitated in ice-water, filtered, and recrystallized from 1,4-dioxane for purification .
- Key Data :
| Reagent/Condition | Details |
|---|---|
| Solvent | DMF |
| Reaction Time | 15 hours |
| Purification | Recrystallization (1,4-dioxane) |
| Monitoring | TLC (Rf comparison) |
Q. Which spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1655 cm⁻¹, N-H stretch at ~3223 cm⁻¹) .
- NMR Spectroscopy :
- ¹H-NMR : Aromatic protons appear as multiplet signals (δ 7.26–8.13 ppm), with a singlet for the CONH group (δ 9.14 ppm).
- ¹³C-NMR : Carbonyl carbons resonate at ~161.7–189.7 ppm, with aromatic carbons in the range of 121.1–145.1 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 417.90 (M⁺) confirms molecular weight .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for metal complexes of related benzothiophene derivatives?
- Methodology : For structurally ambiguous complexes (e.g., nickel/copper coordination compounds), single-crystal X-ray diffraction (SC-XRD) is employed. The nickel complex in adopts a distorted square planar geometry, confirmed via SC-XRD (space group P2₁/c, β = 98.231°, coordination bonds: Ni-S and Ni-O). Pair SC-XRD with elemental analysis and spectroscopic data to validate coordination environments .
- Data Analysis : Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies.
Q. How is the antiviral activity of structurally related benzothiophene carboxamides evaluated in preclinical models?
- Methodology :
- In Vitro : Measure viral replication inhibition (e.g., ZIKV) using RT-qPCR to quantify genome copies. For example, 3-chloro-N-(amino)carboxamide derivatives showed >99% inhibition at non-cytotoxic concentrations .
- In Vivo : Administer the compound intraperitoneally (e.g., 25 mg/kg every 12 hours) in BALB/c mice. Assess viral load reduction in blood/tissues via RT-qPCR and plaque assays. Control groups receive vehicle-only treatments .
- Key Parameters :
| Parameter | Details |
|---|---|
| Dose Regimen | 25 mg/kg, Q12h × 3 doses |
| Model | Immunocompetent BALB/c mice |
| Endpoint | 40-fold RNA reduction vs. control |
Q. How can molecular docking elucidate the mechanism of action for benzothiophene carboxamides targeting viral polymerases?
- Methodology : Use software like AutoDock Vina to dock the compound into the active site of the target enzyme (e.g., ZIKV RNA-dependent RNA polymerase). Validate docking poses with hydrogen-bonding interactions (e.g., aspartic acid residues in RdRp) and compare binding energies with known inhibitors. Follow with mutagenesis studies to confirm critical residues .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial activity data for benzothiophene derivatives?
- Resolution Strategy :
Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .
Bioassay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation conditions (e.g., 37°C, 24 hours) across studies.
Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity .
Methodological Best Practices
Q. What are the optimal conditions for recrystallizing this compound to maximize yield and purity?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
